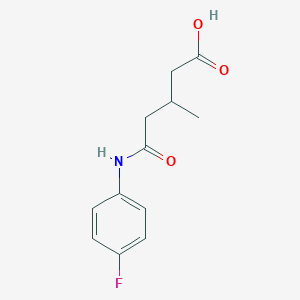![molecular formula C17H20N2O3S B276998 N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)
N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as NSC 666715, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been synthesized using several methods.
作用机制
The mechanism of action of N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 is not fully understood, but it has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Additionally, N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
One advantage of using N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 in lab experiments is its potential therapeutic applications against cancer and HIV-1. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been shown to exhibit cytotoxicity against normal cells, which may limit its use in clinical settings.
未来方向
Future research on N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 should focus on elucidating its mechanism of action and optimizing its therapeutic potential. Additionally, further studies should be conducted to investigate its potential use as an antiviral agent against other viruses. Finally, research should be conducted to identify potential side effects and toxicity of N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 in order to determine its safety for clinical use.
Conclusion:
N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized using several methods and has been extensively studied for its potential use as an anticancer and antiviral agent. Although the mechanism of action is not fully understood, N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been shown to exhibit cytotoxicity against cancer cells and inhibit tumor growth and metastasis. Future research should focus on elucidating its mechanism of action and optimizing its therapeutic potential.
合成方法
N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been synthesized using several methods. One of the most commonly used methods is the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with 2-nitrobenzaldehyde followed by reduction of the nitro group and subsequent reaction with sulfonamide. Another method involves the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with 2-nitrobenzaldehyde followed by reduction of the nitro group and subsequent reaction with chlorosulfonic acid.
科学研究应用
N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties against several types of cancer cells, including breast, lung, and colon cancer. N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has also been shown to inhibit the growth of tumor cells in vivo. Additionally, N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 666715 has been studied for its potential use as an antiviral agent against HIV-1.
属性
产品名称 |
N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
|---|---|
分子式 |
C17H20N2O3S |
分子量 |
332.4 g/mol |
IUPAC 名称 |
1-methyl-N-(3-methylbutyl)-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C17H20N2O3S/c1-11(2)9-10-18-23(21,22)15-8-7-14-16-12(15)5-4-6-13(16)17(20)19(14)3/h4-8,11,18H,9-10H2,1-3H3 |
InChI 键 |
NKJRIRFHJZUCFO-UHFFFAOYSA-N |
SMILES |
CC(C)CCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C |
规范 SMILES |
CC(C)CCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)
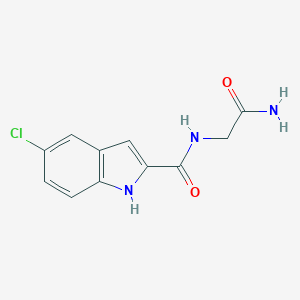
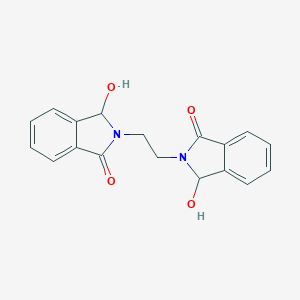

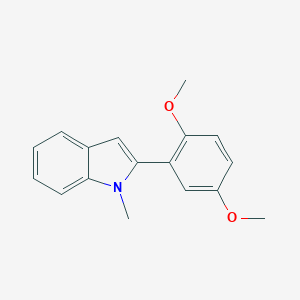
![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
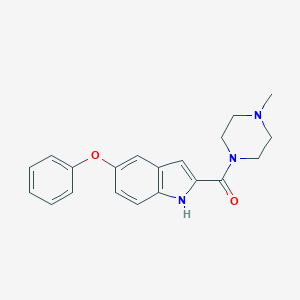
![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
